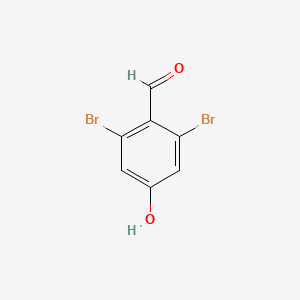
2,6-Dibromo-4-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2 It is a brominated derivative of hydroxybenzaldehyde, characterized by the presence of two bromine atoms at the 2 and 6 positions and a hydroxyl group at the 4 position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-hydroxybenzaldehyde typically involves the bromination of 4-hydroxybenzaldehyde. The process can be carried out using bromine in acetic acid as the solvent. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 6 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include dibromo-substituted carboxylic acids, alcohols, and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
2,6-Dibromo-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-hydroxybenzaldehyde
- 2,4-Dibromo-6-hydroxybenzaldehyde
- 2,6-Dibromo-4-nitrophenol
Comparison: For example, the presence of bromine atoms at the 2 and 6 positions makes it more reactive in electrophilic substitution reactions compared to 3-Bromo-4-hydroxybenzaldehyde .
Propriétés
Numéro CAS |
856767-00-5 |
|---|---|
Formule moléculaire |
C7H4Br2O2 |
Poids moléculaire |
279.91 g/mol |
Nom IUPAC |
2,6-dibromo-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H |
Clé InChI |
LPDAQMGETAXZHY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)C=O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



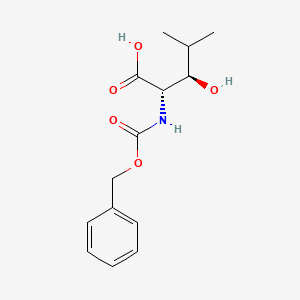
![N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
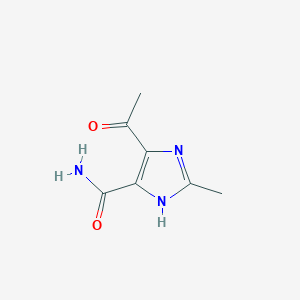
![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)
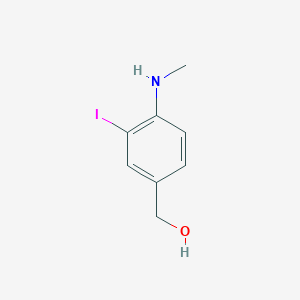
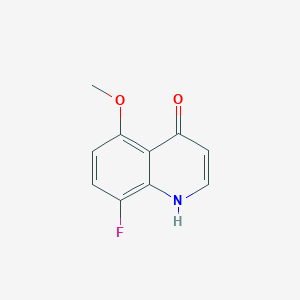

![Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13152773.png)
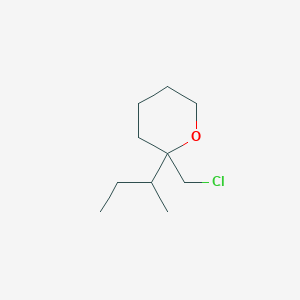
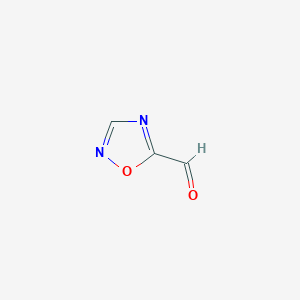

![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)

